molecular formula C6H13NO3 B1611385 N-(2,2-Dimethoxyethyl)acetamide CAS No. 62005-48-5

N-(2,2-Dimethoxyethyl)acetamide

Cat. No. B1611385
CAS RN: 62005-48-5
M. Wt: 147.17 g/mol
InChI Key: YGEAEJNJEVNVLG-UHFFFAOYSA-N
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Patent
US06265509B1

Procedure details

30.6 g (0.3 mol) of acetic anhydride are added to 315 g (0.3 mol) of aminoacetaldehyd dimethyl acetal in 50 ml of methylene chloride. When the exothermic reaction is complete, the methylene chloride is removed by distillation, the product is distilled, giving 42 g of colourless product (97% of theory), boiling point 110° C., 0.001 mbar. The product is a single compound according to GC
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH2:12]>C(Cl)Cl>[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH:12][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
315 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
CUSTOM
Type
CUSTOM
Details
the methylene chloride is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the product is distilled

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.